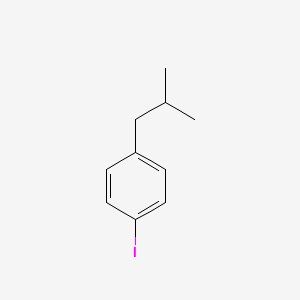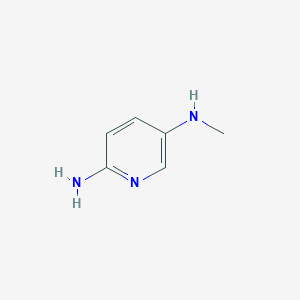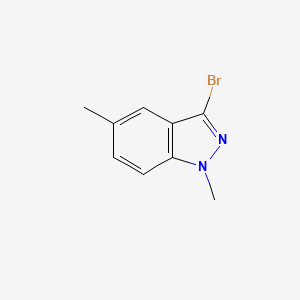
3-Bromo-1,5-dimethylindazole
説明
3-Bromo-1,5-dimethylindazole is a chemical compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.09 .
Molecular Structure Analysis
The InChI code for 3-Bromo-1,5-dimethylindazole is 1S/C9H9BrN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-1,5-dimethylindazole is a compound with a molecular weight of 225.09 . .科学的研究の応用
Ring Enlargement and Dehalogenation Reactions
3-Bromo-1,5-dimethylindazole has been studied for its role in chemical reactions involving N-heterocyclic carbenes of indazole. These reactions include ring enlargement to form cinnolines and dehalogenation of vicinal dibromides to produce alkenes. This chemical has also been identified as a byproduct in certain dehalogenation reactions, suggesting an E1cb mechanism initiated by Br+ abstraction by the N-heterocyclic carbene of indazole (Schmidt, Snovydovych, & Gjikaj, 2008).
Cycloaddition Reactions
Research also indicates the utility of 3-Bromo-1,5-dimethylindazole in cycloaddition reactions. For example, iridium dimer complexes can catalyze the [3 + 2] cycloaddition reaction of azides with bromoalkynes, yielding 1,5-disubstituted 4-bromo-1,2,3-triazoles (Rasolofonjatovo et al., 2013).
Bromodomain Ligand Development
This compound has been explored in the development of bromodomain ligands. For instance, 3,5-dimethylisoxazoles, closely related to 3-Bromo-1,5-dimethylindazole, act as acetyl-lysine-mimetic bromodomain ligands. These ligands are useful for probing bromodomain function and have potential in antiproliferative and anti-inflammatory applications (Hewings et al., 2011).
Covalent Inhibition in Proteomics
3-Bromo-1,5-dimethylindazole derivatives, like 3-bromo-4,5-dihydroxazole, are studied as covalent inhibitors in proteomics. They have shown promise in targeting specific protein cysteines, essential for covalent probe and drug discovery (Byun et al., 2023).
N-Heterocyclic Carbenes and Mesomeric Betaines
Research on 1,2-dimethylindazolium-3-carboxylates, related to 3-Bromo-1,5-dimethylindazole, reveals their potential as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of indazole alkaloids. These compounds have shown utility in the production of N-heterocyclic carbenes of indazole (Schmidt et al., 2006).
Safety and Hazards
3-Bromo-1,5-dimethylindazole should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .
作用機序
Target of Action
It is known that indole derivatives, which include 3-bromo-1,5-dimethylindazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can modulate the receptor’s activity and trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
3-bromo-1,5-dimethylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPWTFQBPNNMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297732 | |
| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-dimethylindazole | |
CAS RN |
861803-78-3 | |
| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861803-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




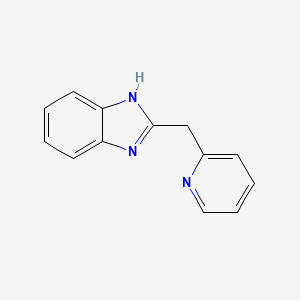
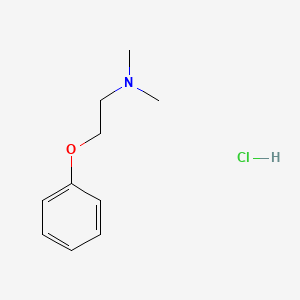

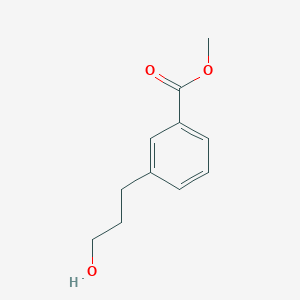
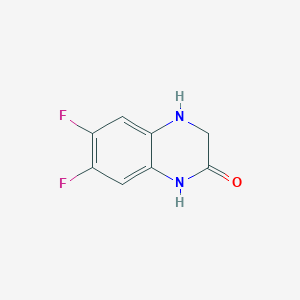
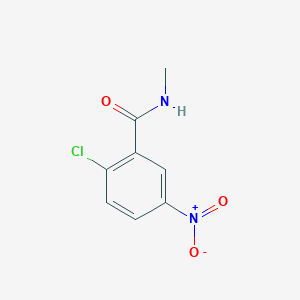

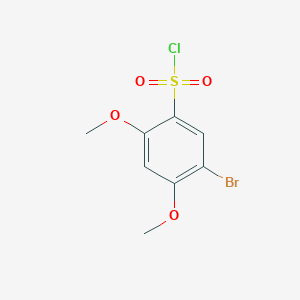

![Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-](/img/structure/B3057830.png)
